Cas no 2172148-36-4 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamidoacetic acid)
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamidoacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2172148-36-4
- 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamido]acetic acid
- EN300-1494146
- 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamidoacetic acid
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- Inchi: 1S/C26H32N2O6/c1-4-13-26(2,24(31)28(14-15-33-3)16-23(29)30)27-25(32)34-17-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,22H,4,13-17H2,1-3H3,(H,27,32)(H,29,30)
- InChI Key: VGHRDILYEDHKPW-UHFFFAOYSA-N
- SMILES: O(C(NC(C)(C(N(CC(=O)O)CCOC)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 468.22603674g/mol
- Monoisotopic Mass: 468.22603674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 12
- Complexity: 693
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 105Ų
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamidoacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1494146-0.05g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamido]acetic acid |
2172148-36-4 | 0.05g |
$2829.0 | 2023-08-31 | ||
| Enamine | EN300-1494146-0.1g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamido]acetic acid |
2172148-36-4 | 0.1g |
$2963.0 | 2023-08-31 | ||
| Enamine | EN300-1494146-0.25g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamido]acetic acid |
2172148-36-4 | 0.25g |
$3099.0 | 2023-08-31 | ||
| Enamine | EN300-1494146-0.5g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamido]acetic acid |
2172148-36-4 | 0.5g |
$3233.0 | 2023-08-31 | ||
| Enamine | EN300-1494146-1.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamido]acetic acid |
2172148-36-4 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1494146-2.5g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamido]acetic acid |
2172148-36-4 | 2.5g |
$6602.0 | 2023-08-31 | ||
| Enamine | EN300-1494146-5.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamido]acetic acid |
2172148-36-4 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1494146-10.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamido]acetic acid |
2172148-36-4 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1494146-1g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamido]acetic acid |
2172148-36-4 | 1g |
$3368.0 | 2023-08-31 | ||
| Enamine | EN300-1494146-5g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamido]acetic acid |
2172148-36-4 | 5g |
$9769.0 | 2023-08-31 |
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamidoacetic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamidoacetic acid
Introduction to 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamidoacetic acid (CAS No. 2172148-36-4) and Its Applications in Modern Chemical Biology
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamidoacetic acid, identified by its CAS number 2172148-36-4, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorenyl moiety, a methoxycarbonyl group, and an amide-based backbone. The presence of these functional groups not only contributes to its unique chemical properties but also opens up diverse possibilities for its application in drug discovery and therapeutic development.
The fluorenyl component of this molecule is particularly noteworthy, as fluorene derivatives are widely recognized for their stability, fluorescence properties, and biological activity. In recent years, researchers have been exploring the potential of fluorene-based compounds as probes and scaffolds in medicinal chemistry. For instance, studies have demonstrated that fluorene derivatives can serve as effective tools for developing fluorescent sensors and bioimaging agents, thanks to their ability to emit light with high quantum yields. This property makes them invaluable in diagnostic applications, where real-time visualization of biological processes is crucial.
The methoxycarbonyl group in the molecule plays a critical role in modulating its reactivity and solubility. This functional group is often employed in peptide synthesis and drug development due to its ability to protect amino groups during synthetic processes while maintaining overall molecular stability. The incorporation of a methoxycarbonyl moiety can enhance the bioavailability of drugs by improving their metabolic resistance, making them more effective in prolonged therapeutic settings.
The amide-based backbone of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamidoacetic acid contributes to its amphiphilic nature, which is a desirable trait in many pharmaceutical applications. Amide linkages are known for their versatility in forming hydrogen bonds, both within the molecule and with biological targets. This characteristic allows the compound to interact effectively with proteins and enzymes, making it a promising candidate for developing enzyme inhibitors or receptor modulators.
The N-(2-methoxyethyl) substituent further enhances the compound's solubility and bioavailability by increasing its hydrophilicity. This modification is particularly important in drug design, as poor solubility can significantly limit the efficacy of a therapeutic agent. By incorporating polar groups such as 2-methoxyethyl, researchers can improve the pharmacokinetic properties of the molecule, ensuring better absorption and distribution within the body.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of complex molecules like 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamidoacetic acid. Machine learning algorithms can analyze vast datasets to identify potential binding interactions between this compound and biological targets, such as enzymes or receptors. These predictions are then validated through experimental studies, streamlining the drug discovery process significantly.
In clinical research, this compound has shown promise as a lead molecule for developing novel therapeutics. Its structural features make it a versatile scaffold that can be modified to target various diseases. For example, modifications at the fluorenyl group could enhance its ability to cross blood-brain barriers, making it suitable for treating neurological disorders. Alternatively, alterations at the amide linkage could improve its binding affinity to specific enzymes involved in metabolic diseases.
The synthesis of CAS No. 2172148-36-4 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as flow chemistry and automated synthesis platforms, have made it possible to produce complex molecules like this one with greater efficiency and reproducibility. These advancements are crucial for scaling up production while maintaining stringent quality control standards.
The role of fluorene derivatives in material science cannot be overstated either. Beyond their applications in biomedicine, these compounds are widely used in organic electronics due to their excellent charge transport properties. They serve as key components in light-emitting diodes (LEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The stability and luminescence characteristics of fluorene-based materials make them ideal for use in high-performance electronic applications.
As our understanding of molecular interactions continues to evolve, so does the potential of compounds like CAS No 2172148-36-4. Innovations in synthetic biology and directed evolution are enabling researchers to engineer molecules with tailored properties for specific applications. This interdisciplinary approach combines traditional organic chemistry with cutting-edge biotechnological methods to create novel compounds that can address unmet medical needs.
In conclusion,CAS No 2172148-36-4, or 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methoxyethyl)-2-methylpentanamidoacetic acid, represents a fascinating example of how structural complexity can be leveraged to develop innovative solutions in chemical biology and pharmaceuticals. Its unique combination of functional groups offers diverse opportunities for therapeutic applications, while ongoing research continues to uncover new possibilities for its use in diagnostics and material science alike.
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